Cas no 2227735-59-1 ((2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine)

(2R)-1-(3,4-ジヒドロ-1H-2-ベンゾピラン-6-イル)プロパン-2-アミンは、キラルなベンゾピラン誘導体であり、神経科学分野で重要な研究用化合物として注目されています。この化合物の(R)-エナンチオマーは、選択的な受容体結合特性を示し、神経伝達物質システムの調節に関与する可能性があります。分子構造中のベンゾピラン骨格とアミノ基の組み合わせが、優れた血脳関門透過性を可能にし、中枢神経系標的化合物としての有用性を高めています。また、光学純度の高い合成ルートが確立されており、研究用途での再現性が保証されています。特に神経変性疾患や精神疾患の基礎研究において、分子プローブとしての応用が期待されています。

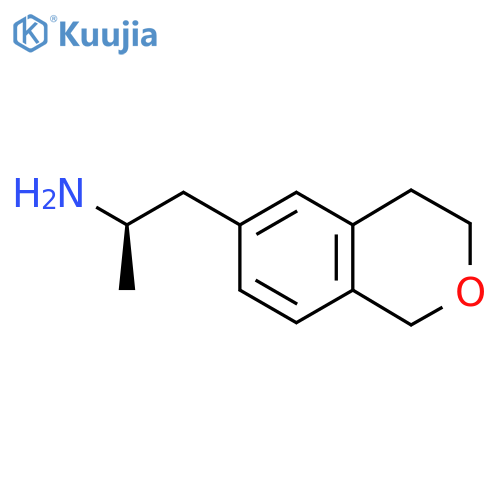

2227735-59-1 structure

商品名:(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine

- 2227735-59-1

- EN300-1753695

-

- インチ: 1S/C12H17NO/c1-9(13)6-10-2-3-12-8-14-5-4-11(12)7-10/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m1/s1

- InChIKey: ZLQYOPFUKLGGHE-SECBINFHSA-N

- ほほえんだ: O1CCC2C=C(C=CC=2C1)C[C@@H](C)N

計算された属性

- せいみつぶんしりょう: 191.131014166g/mol

- どういたいしつりょう: 191.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1753695-5.0g |

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |

2227735-59-1 | 5g |

$7178.0 | 2023-06-03 | ||

| Enamine | EN300-1753695-0.05g |

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |

2227735-59-1 | 0.05g |

$2079.0 | 2023-09-20 | ||

| Enamine | EN300-1753695-10.0g |

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |

2227735-59-1 | 10g |

$10643.0 | 2023-06-03 | ||

| Enamine | EN300-1753695-5g |

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |

2227735-59-1 | 5g |

$7178.0 | 2023-09-20 | ||

| Enamine | EN300-1753695-2.5g |

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |

2227735-59-1 | 2.5g |

$4851.0 | 2023-09-20 | ||

| Enamine | EN300-1753695-1g |

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |

2227735-59-1 | 1g |

$2475.0 | 2023-09-20 | ||

| Enamine | EN300-1753695-0.5g |

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |

2227735-59-1 | 0.5g |

$2376.0 | 2023-09-20 | ||

| Enamine | EN300-1753695-0.1g |

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |

2227735-59-1 | 0.1g |

$2178.0 | 2023-09-20 | ||

| Enamine | EN300-1753695-0.25g |

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |

2227735-59-1 | 0.25g |

$2277.0 | 2023-09-20 | ||

| Enamine | EN300-1753695-1.0g |

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |

2227735-59-1 | 1g |

$2475.0 | 2023-06-03 |

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

2227735-59-1 ((2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine) 関連製品

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量